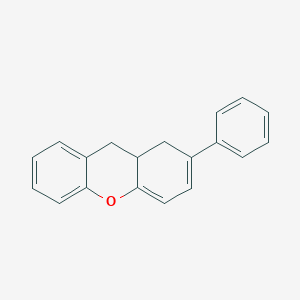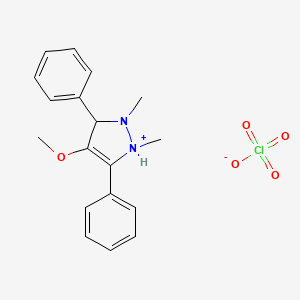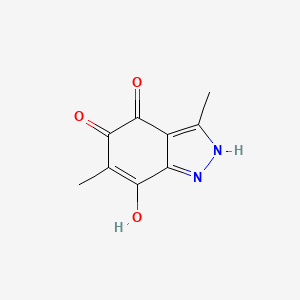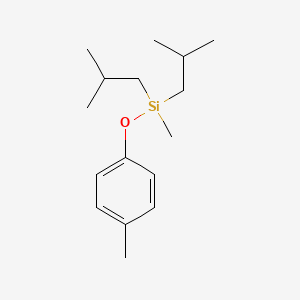
Agn-PC-0nig3C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nig3C is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3C typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0nig3C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully selected to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Agn-PC-0nig3C has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Agn-PC-0nig3C involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as enzyme inhibition, signal transduction modulation, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Agn-PC-0nig3C is unique compared to other similar compounds due to its distinct molecular structure and properties. Similar compounds include Agn-PC-0nig3B and Agn-PC-0nig3D, which share some structural similarities but differ in their reactivity and applications. The uniqueness of this compound lies in its enhanced stability and versatility, making it a preferred choice for various scientific and industrial applications.
Propriétés
Numéro CAS |
61074-85-9 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)15-10-11-19-17(12-15)13-16-8-4-5-9-18(16)20-19/h1-11,17H,12-13H2 |
Clé InChI |
HVCWNIQPVKNTEF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)



![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)

![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

